molecular formula C20H24N2O2 B323723 4-methoxy-N'-(1-phenylhexylidene)benzohydrazide

4-methoxy-N'-(1-phenylhexylidene)benzohydrazide

Cat. No.: B323723
M. Wt: 324.4 g/mol
InChI Key: UEULODJADDRXCV-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide is an organic compound with the molecular formula C20H24N2O2 It is a derivative of benzohydrazide and features a methoxy group and a phenylhexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 1-phenylhexanal. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and the phenylhexylidene moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
  • 4-methoxy-N’-(3-phenyl-2-propenylidene)benzohydrazide
  • 4-methyl-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide

Uniqueness

4-methoxy-N’-[(1E)-1-phenylhexylidene]benzohydrazide is unique due to its specific structural features, such as the methoxy group and the phenylhexylidene moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-methoxy-N-[(E)-1-phenylhexylideneamino]benzamide

InChI

InChI=1S/C20H24N2O2/c1-3-4-6-11-19(16-9-7-5-8-10-16)21-22-20(23)17-12-14-18(24-2)15-13-17/h5,7-10,12-15H,3-4,6,11H2,1-2H3,(H,22,23)/b21-19+

InChI Key

UEULODJADDRXCV-XUTLUUPISA-N

SMILES

CCCCCC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2

Isomeric SMILES

CCCCC/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=CC=CC=C2

Canonical SMILES

CCCCCC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.